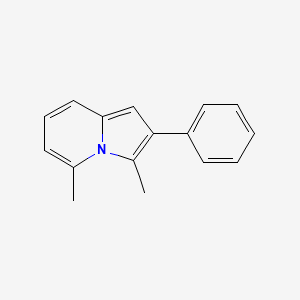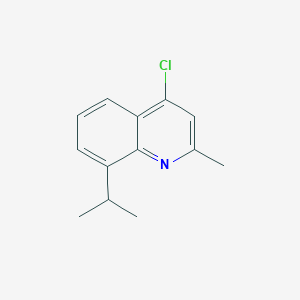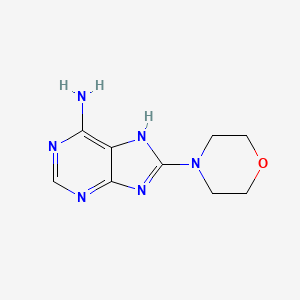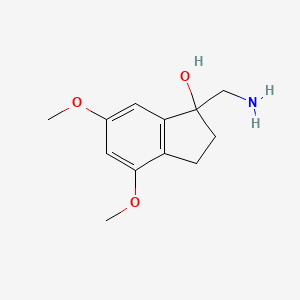![molecular formula C11H19N3O2 B11884020 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione CAS No. 62920-78-9](/img/structure/B11884020.png)
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione is a chemical compound known for its unique spirocyclic structure. This compound is part of the triazaspirodecane family, which is characterized by a spiro-connected bicyclic system containing nitrogen atoms. The presence of the tert-butyl group adds to its stability and reactivity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as tert-butylamine and specific diketones can be reacted in the presence of catalysts to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a receptor agonist or antagonist.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione involves its interaction with specific molecular targets. For instance, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate
- tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate
- tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate
Uniqueness
3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione stands out due to its specific spirocyclic structure and the presence of the tert-butyl group, which imparts unique chemical and physical properties. These features make it particularly useful in applications requiring stability and specific reactivity .
Propiedades
Número CAS |
62920-78-9 |
|---|---|
Fórmula molecular |
C11H19N3O2 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
3-tert-butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)7-4-11(6-12-7)5-8(15)13-14-9(11)16/h7,12H,4-6H2,1-3H3,(H,13,15)(H,14,16) |
Clave InChI |
ZFBVJXOINNLOFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2(CC(=O)NNC2=O)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)










